molecular formula C12H17FN4O3S B6940509 3-(ethylsulfamoyl)-N-(5-fluoropyridin-2-yl)pyrrolidine-1-carboxamide

3-(ethylsulfamoyl)-N-(5-fluoropyridin-2-yl)pyrrolidine-1-carboxamide

Cat. No.: B6940509
M. Wt: 316.35 g/mol
InChI Key: PHGRWVBCUZDGQH-UHFFFAOYSA-N
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Description

3-(ethylsulfamoyl)-N-(5-fluoropyridin-2-yl)pyrrolidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidine ring, a fluoropyridine moiety, and an ethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylsulfamoyl)-N-(5-fluoropyridin-2-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Fluoropyridine Moiety: The fluoropyridine group is introduced via a nucleophilic substitution reaction, where a fluorine atom replaces a leaving group on a pyridine ring.

    Attachment of the Ethylsulfamoyl Group: The ethylsulfamoyl group is attached through a sulfonamide formation reaction, typically involving the reaction of an amine with an ethylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(ethylsulfamoyl)-N-(5-fluoropyridin-2-yl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine ring or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

3-(ethylsulfamoyl)-N-(5-fluoropyridin-2-yl)pyrrolidine-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(ethylsulfamoyl)-N-(5-fluoropyridin-2-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety may play a crucial role in binding to these targets, while the sulfonamide group can enhance the compound’s stability and solubility. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(methylsulfamoyl)-N-(5-fluoropyridin-2-yl)pyrrolidine-1-carboxamide: Similar structure but with a methyl group instead of an ethyl group.

    3-(ethylsulfamoyl)-N-(4-fluoropyridin-2-yl)pyrrolidine-1-carboxamide: Similar structure but with the fluorine atom at a different position on the pyridine ring.

Uniqueness

3-(ethylsulfamoyl)-N-(5-fluoropyridin-2-yl)pyrrolidine-1-carboxamide is unique due to the specific positioning of the fluorine atom on the pyridine ring and the presence of the ethylsulfamoyl group. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3-(ethylsulfamoyl)-N-(5-fluoropyridin-2-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN4O3S/c1-2-15-21(19,20)10-5-6-17(8-10)12(18)16-11-4-3-9(13)7-14-11/h3-4,7,10,15H,2,5-6,8H2,1H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGRWVBCUZDGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1CCN(C1)C(=O)NC2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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